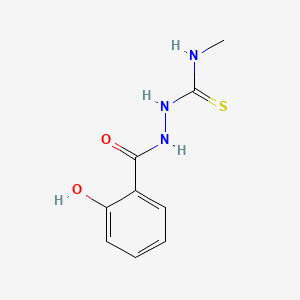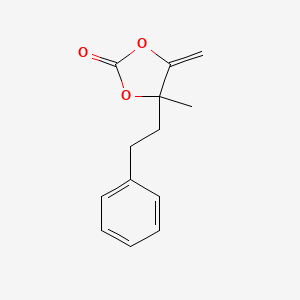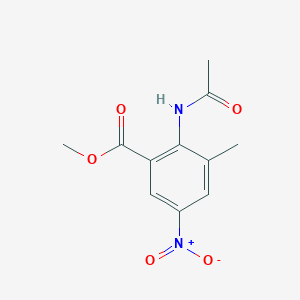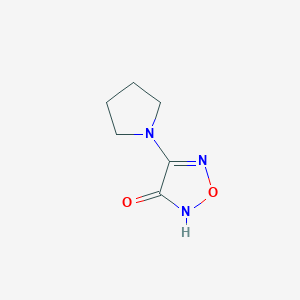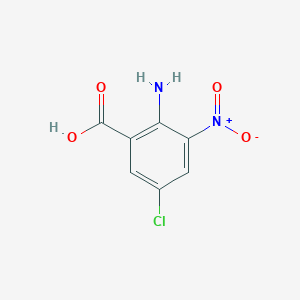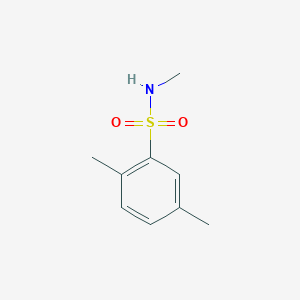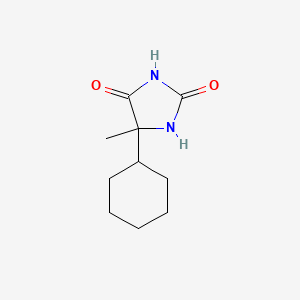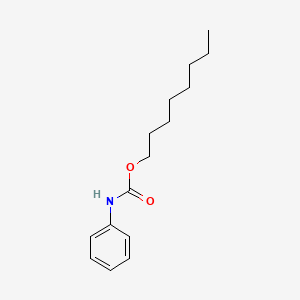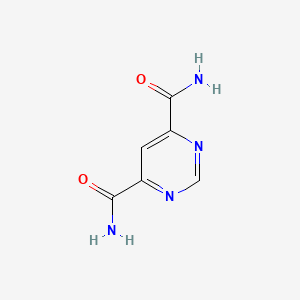
Pyrimidine-4,6-dicarboxamide
Vue d'ensemble
Description
Pyrimidine-4,6-dicarboxamide is a pyrimidinecarboxamide having the amido groups at the 4- and 6-positions . It belongs to the class of organic compounds known as pyrimidinecarboxylic acids and derivatives .
Synthesis Analysis
Pyrimidine derivatives can be synthesized through a condensation reaction of the appropriate acyl chlorides and aromatic amides . A highly effective 3 starting materials-4 component reaction (3SM-4CR) strategy for the synthesis of pyrimidine carboxamides from amidines, styrene, and N,N-dimethylformamide (DMF) by a palladium-catalyzed oxidative process has also been demonstrated .Molecular Structure Analysis
The molecular formula of this compound is C6H6N4O2 . The molecular weight is 166.14 g/mol . The InChIKey is QZMMMOWLQLKASC-UHFFFAOYSA-N .Chemical Reactions Analysis
Pyrimidine compounds continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . Pyrimidine scaffold bearing poor basicity generally improves water solubility in pharmaceutically potential molecules and has led to the discovery of numerous broad-spectrum therapeutic agents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 166.14 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 .Applications De Recherche Scientifique
Synthesis and Derivative Formation
Pyrimidine and its derivatives, including Pyrimidine-4,6-dicarboxamide, are crucial in the synthesis of a wide variety of chemical compounds. They serve as a core structure in the creation of fused 4-amino pyrimidine derivatives through green chemistry techniques. These derivatives have significant implications in fields such as biological, medicinal, pharmaceutical, and agricultural research (Sami & Younis, 2022).
Antitumor and Antiviral Applications
Pyrimidine derivatives have shown potential in antitumor activities, particularly against breast cancer. Studies indicate that these derivatives can improve blood parameters like hemoglobin, RBC, platelets, and WBC, which are crucial in cancer treatment (Jayanthi, Venkatesh & Thirunavukkarasu, 2015). Additionally, pyrimidine derivatives have been studied for their antiviral properties against viruses such as SARS-COV-2 and Avian Influenza H5N1, demonstrating notable activity in inhibiting these viruses (Abu-Zaied, Elgemeie & Mahmoud, 2021).
Role in DNA Repair Mechanisms
Pyrimidine derivatives play a significant role in DNA repair mechanisms. They are involved in the process of photolyase, which helps repair DNA damage caused by UV light. This repair mechanism is crucial in understanding and mitigating the effects of UV radiation on DNA integrity (Kim et al., 1994).
Development of Selective Inhibitors
Pyrimidine derivatives have been used to develop highly selective inhibitors for certain enzymes. For instance, they have been applied in creating specific inhibitors for matrix metalloproteinases (MMPs), which have potential therapeutic applications in treating diseases like cancer, arthritis, and cardiovascular disease (Engel et al., 2005).
Pharmacological Studies
Pyrimidine derivatives have been extensively studied for their pharmacological properties. They exhibit a range of activities, including antimicrobial, anticancer, anti-inflammatory, antidiabetic, and analgesic effects, making them significant in the field of drug discovery (Verma et al., 2020).
Mécanisme D'action
Target of Action
The primary target of Pyrimidine-4,6-dicarboxamide is Collagenase 3 . Collagenase 3 is an enzyme that plays a crucial role in the breakdown of collagen in the extracellular matrix, which is an integral part of tissue and organ health.
Mode of Action
It is known to interact with its target, collagenase 3 . The specific interactions and resulting changes are still under investigation.
Biochemical Pathways
Pyrimidines play a critical role in cellular metabolism, serving as activated precursors of RNA and DNA . .
Pharmacokinetics
Information about its bioavailability, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance is currently unavailable .
Result of Action
Given its interaction with Collagenase 3 , it may influence processes related to collagen breakdown.
Safety and Hazards
Orientations Futures
Recent medicinal approaches of novel pyrimidine analogs highlight the new structural design and development of active agent studies and biological approaches . The continuous need for medically and pharmacologically important scaffolds prompts chemists to constantly search for efficient and straightforward pathways to synthesize and modify different heterocycles .
Propriétés
IUPAC Name |
pyrimidine-4,6-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c7-5(11)3-1-4(6(8)12)10-2-9-3/h1-2H,(H2,7,11)(H2,8,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMMMOWLQLKASC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1C(=O)N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10286237 | |
| Record name | 4,6-Pyrimidinedicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10286237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6345-42-2 | |
| Record name | 4,6-Pyrimidinedicarboxamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44348 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-Pyrimidinedicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10286237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Pyrimidinedicarboxamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZY87UAE3GD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



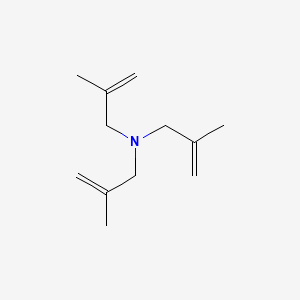
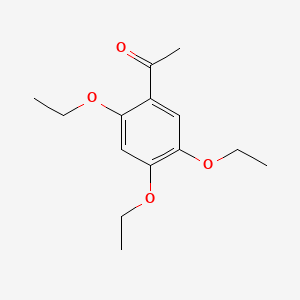
![N-[2-(dimethylamino)ethyl]-2-methylpropanamide](/img/structure/B3055151.png)
